Lipophilicity Advantage of 5-Chloro Substituent Versus Unsubstituted Analog
The 5-chloro substituent increases the computed XLogP3 by 1.0 log unit relative to the unsubstituted parent compound (XLogP3 0.6 for 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) [1][2]. This ΔXLogP3 of +1.0 translates to a predicted ~10-fold increase in octanol–water partition coefficient, which directly influences the lipophilic ligand efficiency (LLE) of downstream kinase inhibitor candidates [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) |
| Comparator Or Baseline | XLogP3 = 0.6 (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, CAS 860496-20-4) |
| Quantified Difference | ΔXLogP3 = +1.0 (approx. 10-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021–2025. Both compounds share the identical core scaffold; only the 5-substituent differs. |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement for intracellular kinase targets, making the 5-chloro analog a more efficient starting point for CNS-penetrant or orally bioavailable inhibitor programs.
- [1] PubChem Compound Summary for CID 53412952, 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 18754117, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
- [3] Routier, S.; et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 15772–15806. View Source
